5-Methyl-3,4-dihydro-2H-pyrrole hydrochloride is a chemical compound characterized by its molecular formula . It is a derivative of pyrrole, which is a five-membered aromatic ring containing nitrogen. This compound appears as a white to off-white powder and is soluble in water. The presence of the hydrochloride indicates that it is in the salt form, which often enhances solubility and stability compared to its free base form .
As a pyrrole derivative, 5-Methyl-3,4-dihydro-2H-pyrrole hydrochloride may exhibit various biological activities. Pyrroles are known to interact with multiple biological targets through diverse mechanisms, contributing to their potential therapeutic applications. They are involved in several biochemical pathways, which may include anti-inflammatory and anticancer activities .
The synthesis of 5-Methyl-3,4-dihydro-2H-pyrrole hydrochloride often employs the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of iron(III) chloride as a catalyst. This method allows for the efficient production of pyrrole derivatives under mild conditions .
5-Methyl-3,4-dihydro-2H-pyrrole hydrochloride has potential applications in medicinal chemistry due to its biological activity. It may serve as a precursor for synthesizing more complex compounds used in pharmaceuticals. Additionally, its properties make it suitable for research in organic synthesis and material science .
Interaction studies involving 5-Methyl-3,4-dihydro-2H-pyrrole hydrochloride focus on its binding affinity to various biological targets. Research indicates that pyrrole derivatives can influence enzyme activity and receptor interactions, making them valuable in drug design and development. For instance, studies have shown that certain pyrroles can act as inhibitors for specific enzymes involved in metabolic pathways .
Several compounds share structural similarities with 5-Methyl-3,4-dihydro-2H-pyrrole hydrochloride. Below is a comparison highlighting their unique features:
This compound's unique feature lies in its dihydropyrrole structure combined with the methyl group at the fifth position, which can significantly influence its reactivity and biological interactions compared to other simpler pyrroles.
The compound 5-methyl-3,4-dihydro-2H-pyrrole hydrochloride is systematically named according to IUPAC guidelines as 5-methyl-3,4-dihydro-2H-pyrrole hydrochloride. Its alternative nomenclature includes 2-methyl-1-pyrroline hydrochloride, reflecting the position of the methyl group and the partially unsaturated ring system. The hydrochloride salt form is critical for its physical properties, including crystallinity and hygroscopic stability.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS No. | 929269-44-3 |
Molecular Formula | $$ \text{C}5\text{H}{10}\text{ClN} $$ |
Molecular Weight | 119.59 g/mol |
SMILES | CC1=NCCC1.[H]Cl |
Purity | Not specified |
The SMILES notation (CC1=NCCC1.[H]Cl) delineates the methyl group at position 5, the conjugated double bond between positions 1 and 2, and the hydrochloride counterion. X-ray crystallography data, though unavailable in public databases, would confirm the chair-like conformation of the dihydropyrrole ring, a common feature in similar heterocycles.
The first documented synthesis of 5-methyl-3,4-dihydro-2H-pyrrole hydrochloride remains unclear, but its entry into chemical databases provides clues about its development. The compound was registered in PubChem in 2012 (CID 68968426), suggesting its emergence in the early 21st century as part of efforts to expand libraries of nitrogen-containing heterocycles. Early synthetic routes likely involved cyclization reactions of γ-aminoketones or reductive amination of α,β-unsaturated aldehydes, methods commonly employed for analogous pyrrolidine derivatives.
Modern advancements in catalysis have refined its synthesis. For example, palladium-mediated cross-coupling reactions could introduce the methyl group regioselectively, while hydrochloric acid treatment ensures salt formation. Despite its relatively recent introduction, the compound has not yet been widely adopted in industrial applications, though its structural analogs appear in patents for kinase inhibitors and neurotransmitter analogs.
5-Methyl-3,4-dihydro-2H-pyrrole hydrochloride is not known to occur naturally. However, its unsaturated core structure, 2-methyl-1-pyrroline, shares similarities with biosynthetic intermediates in alkaloid pathways. For instance, tropane alkaloids such as cocaine derive from pyrrolidine precursors via oxidation and methylation. A hypothetical biosynthetic route for this compound might involve:
Table 2: Comparison with Natural Pyrrolidine Derivatives
Compound | Natural Source | Key Structural Difference |
---|---|---|
Hygrine | Coca plant | Carboxylate substituent |
Stachydrine | Citrus fruits | Fully saturated ring |
5-Methyl-3,4-dihydro-2H-pyrrole | Synthetic | Partially unsaturated, hydrochloride salt |
While purely speculative, this biosynthetic framework aligns with enzymatic mechanisms observed in plant alkaloid synthesis. The absence of natural analogs underscores the compound’s synthetic origin and utility in designed chemical processes.